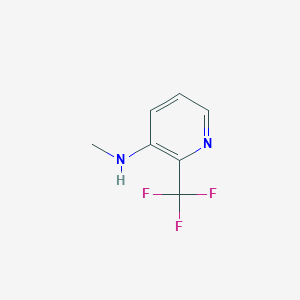
N-methyl-2-(trifluoromethyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(trifluoromethyl)pyridin-3-amine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the pyridine ring, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-bromo-5-(trifluoromethyl)pyridine, is reacted with a methylamine source in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-methyl-2-(trifluoromethyl)pyridin-3-amine may involve more scalable and cost-effective methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxide derivatives, while nucleophilic substitution can produce a variety of substituted pyridines .
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of N-methyl-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-5-(trifluoromethyl)pyridin-2-amine
- 6-(trifluoromethyl)-3-pyridinamine
- N-(4-methyl-3-(3-pyrimidin-4-ylpyridin-2-yl)amino)phenyl-3
Uniqueness
N-methyl-2-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets . This makes it a valuable compound in the development of new pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C7H7F3N2 |
|---|---|
Molekulargewicht |
176.14 g/mol |
IUPAC-Name |
N-methyl-2-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H7F3N2/c1-11-5-3-2-4-12-6(5)7(8,9)10/h2-4,11H,1H3 |
InChI-Schlüssel |
ROPSOVSNHFBPRO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(N=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



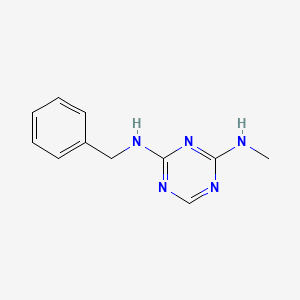
![3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)
![2,8-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B13458738.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid](/img/structure/B13458747.png)

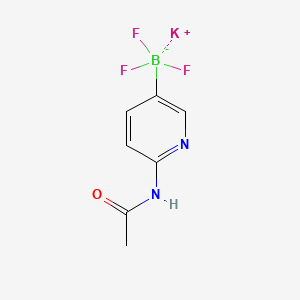
amine hydrochloride](/img/structure/B13458758.png)
![1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide](/img/structure/B13458759.png)
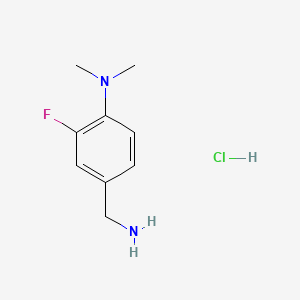
![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B13458761.png)
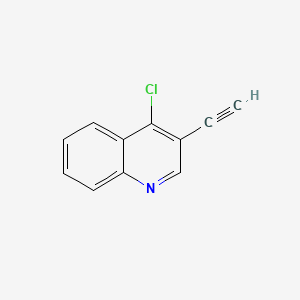
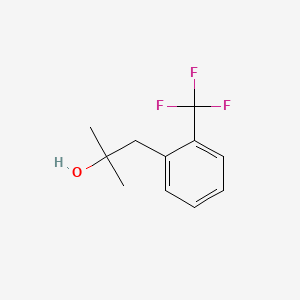
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)
